N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Ion Channel Pharmacology Cardiovascular Disease Research Diuretic Discovery

This compound is a high-potency ROMK1 inhibitor (IC50 49 nM) with validated activity in both 86Rb+ efflux and thallium flux assays, making it an ideal positive control for HTS assay calibration. Its consistent potency across assay platforms ensures reliable benchmarking for medicinal chemistry campaigns. With a favorable physicochemical profile (MW 318.4, XLogP 2.4), it serves as a reference standard for renal potassium channel research and hit-to-lead optimization. Choose this compound for its superior potency over analogs (6.1-fold more potent than BDBM50391768) and proven cross-platform reproducibility.

Molecular Formula C16H18N2O3S
Molecular Weight 318.39
CAS No. 1211815-29-0
Cat. No. B3012767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
CAS1211815-29-0
Molecular FormulaC16H18N2O3S
Molecular Weight318.39
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C(=O)NCCC2=CC=CS2
InChIInChI=1S/C16H18N2O3S/c1-21-13-5-2-4-12(10-13)11-18-16(20)15(19)17-8-7-14-6-3-9-22-14/h2-6,9-10H,7-8,11H2,1H3,(H,17,19)(H,18,20)
InChIKeyFLUFUJRNWZQMIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide (CAS 1211815-29-0): A Specialized Oxalamide-Derived ROMK1 Inhibitor


N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a synthetic small molecule belonging to the oxalamide class, characterized by a 3-methoxybenzyl group at the N1 position and a 2-(thiophen-2-yl)ethyl group at the N2 position of the oxalamide core [1]. This compound has been disclosed as an inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel, making it a subject of interest for research into cardiovascular diseases such as hypertension and heart failure [2]. Its calculated molecular weight is 318.4 g/mol, with a predicted XLogP3-AA of 2.4 [1].

Critical Selectivity Window: Why N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide Cannot Be Trivially Substituted


Generic substitution of N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is technically unsound due to the extreme sensitivity of ROMK1 channel inhibition to specific structural features. Even within the same oxalamide subclass, seemingly minor modifications like altering the thiophene linker length or the methoxy substitution pattern lead to a quantifiable, non-linear drop in target engagement. For instance, the patent family US9073882 reveals that a closely related analog, BDBM50391768 (CHEMBL2146871), with an optimized linker, exhibits 6.1-fold weaker ROMK1 inhibition than the target compound under equivalent assay conditions, proving that potency is not a predictable class attribute but a function of precise molecular topology [1][2].

Quantifiable Differentiation Guide for N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide (CAS 1211815-29-0)


Potency Differentiation Against ROMK1 (Kir1.1) in a Rubidium Efflux Assay

The target compound demonstrates significantly higher potency against the human ROMK1 channel compared to a structurally related analog from the same patent family. In the standard 86Rb+ efflux assay using CHO cells co-expressing DHFR, N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide inhibited ROMK1 with an IC50 of 49 nM [1]. By contrast, a comparator from patent US9073882 (Compound 95, BDBM50391768) exhibited an IC50 of 300 nM in the same assay [2]. This represents a 6.1-fold improvement in potency, underscoring that the specific positioning of the 3-methoxybenzyl and 2-(thiophen-2-yl)ethyl groups is critical for optimal channel blockade.

Ion Channel Pharmacology Cardiovascular Disease Research Diuretic Discovery

Potency Confirmation in a Cellular Thallium Flux Assay

The similar nanomolar potency of the target compound is corroborated by a second, independent assay format using HEK293 cells. The compound inhibited the human ROMK channel with an IC50 of 49 nM after a 30-minute incubation in a thallium flux assay [1]. This cross-validation across different cell lines (HEK293 vs. CHO) and assay technologies (fluorescence vs. radiometric) confirms the intrinsic biochemical activity of the compound and isolates its potency from cell-line-specific effects or assay artifacts. While a direct comparator data point is not specified for this exact assay, the consistent IC50 of 49 nM against the 300 nM comparator reinforces its superior activity profile [2].

Functional Assay Potency Verification Ion Channel

Optimized Physicochemical Profile for In Vitro and In Vivo Cardiovascular Research

The compound possesses a favorable physicochemical profile that distinguishes it from higher molecular weight or more lipophilic ROMK inhibitors. Its calculated properties include a molecular weight of 318.4 g/mol and a predicted XLogP3-AA of 2.4 [1]. This falls within a balanced chemical space associated with good solubility and permeability, critical for in vitro assay reproducibility and potential in vivo administration. This profile is comparable to other non-annulated thiophenylamides designed for optimal drug-like properties, as described in related patents . This suggests that the compound is not a simple screening hit but a designed molecule with intentional optimization for drug discovery lead criteria.

Drug-like Properties Medicinal Chemistry Lipophilicity

Primary Research and Procurement Scenarios for N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide


A Potent Tool Compound for Dissecting ROMK1 (Kir1.1) Physiology in Cardiovascular Renal Models

With a sub-50 nM IC50 against ROMK1, this compound serves as a high-potency tool for in vitro electrophysiology and ion flux studies in both CHO and HEK293 cells [1]. Researchers investigating the potassium recycling mechanism in the thick ascending loop of Henle (TALH) or the regulation of sodium reabsorption can use it as a reference inhibitor to chemically validate ROMK1-dependent phenotypes. Its potency outperforms a related structural analog by 6.1-fold, making it the preferred choice for experiments where a strong channel blockade is essential to generate a clear phenotypic signal [2].

A Medicinal Chemistry Benchmark for Oxalamide-Based Ion Channel Hits

The compound's structure represents a specific, optimized core within the oxalamide class. Given its favorable physicochemical profile (MW 318.4, XLogP 2.4), it can serve as a benchmark for hit-to-lead programs targeting renal potassium channels [3]. Procurement for medicinal chemistry campaigns can benchmark new synthetic analogs against this compound's established 49 nM potency in the 86Rb+ efflux assay to rapidly gauge the impact of structural diversification on target engagement [1].

Reference Standard for Assay Development and Cross-Platform Validation

The demonstration of identical IC50 values (49 nM) across two distinct assay platforms—the radiometric 86Rb+ efflux assay and the fluorescence-based thallium flux assay—makes this compound an ideal positive control for developing and troubleshooting new ROMK1 assays [1]. It provides a high-confidence activity benchmark that is independent of assay format, ensuring that newly developed high-throughput screening (HTS) assays are properly calibrated and sensitive enough to detect nanomolar-level ROMK1 inhibitors.

A Selective Pharmacological Probe for Differentiating ROMK Channel Subtypes

Given the interest in developing selective diuretics with reduced hypokalemia risk, this compound can be utilized in selectivity panels to differentiate its effect on ROMK1 from other inward rectifier potassium channels [2]. Its defined activity profile on human and rat ROMK channels makes it a valuable probe for species-selectivity studies, which are a critical step in translating preclinical cardiovascular research to viable therapeutic hypotheses.

Quote Request

Request a Quote for N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.